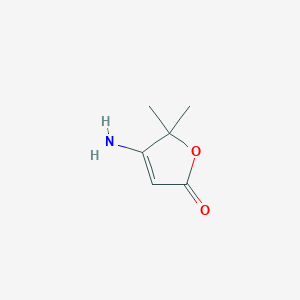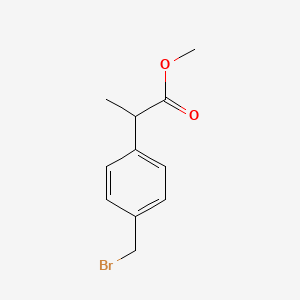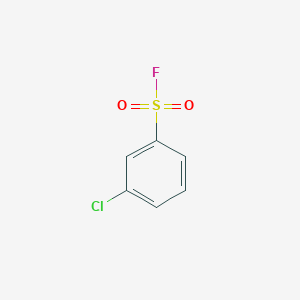![molecular formula C6H6ClN5 B3333495 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 99951-68-5](/img/structure/B3333495.png)
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
概要
説明
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical compound with the molecular formula C6H5ClN4 . It is used in proteomics research . This compound is a reactant used in the iron-catalyzed cross-coupling of organometallic compounds .
Synthesis Analysis
The synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives, including 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, is related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight is 168.584 .Chemical Reactions Analysis
The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .Physical And Chemical Properties Analysis
The compound appears as white crystals . It has a melting point of 184–185°C . The IR spectrum is given by: ν, cm –1: 3385, 3132, 2960, 1701, 1682, 1581, 1556, 1364, 1254, 1209, 1114, 1028, 830, 774, 725 .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Methods : The compound has been synthesized through various methods, including the condensation of 3-amino-1,2,4-triazole and ethyl acetoacetate, demonstrating its chemical versatility and potential for modification (Stanovnik, Urleb, & Tiŝler, 1987).
- Chemical Structure Elucidation : Studies have utilized techniques like single-crystal X-ray analysis to confirm the structure of related compounds, highlighting the importance of structural analysis in understanding the properties and applications of such chemicals (Tang, Wang, Li, & Wang, 2014).
Biological Activity
- Antimicrobial and Antifungal Properties : Certain derivatives of this compound have shown antimicrobial and antifungal activities, suggesting their potential use in developing new pharmaceutical agents (Komykhov et al., 2017).
- Anticancer Potential : Some studies have explored the anticancer properties of related triazolopyrimidines, indicating a possibility for this compound or its derivatives to be utilized in cancer treatment or as a model for new anticancer drugs (Hafez & El-Gazzar, 2009).
Chemical Properties and Reactions
- Reactivity and Transformation : The compound has been involved in studies focusing on its reactivity and transformation into other chemical structures, which is crucial for developing new synthetic routes and products (Gazizov et al., 2020).
Advanced Synthesis Techniques
- Supercritical Fluid Synthesis : Innovative synthesis methods like using supercritical carbon dioxide have been applied to related compounds, representing a frontier in green chemistry and potentially more efficient production methods (Baklykov et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-3-2-4(7)12-6(9-3)10-5(8)11-12/h2H,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTLAKOQZISCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


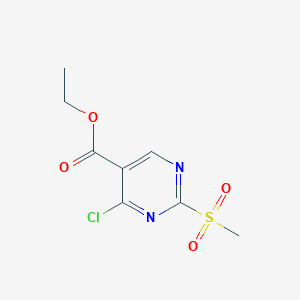
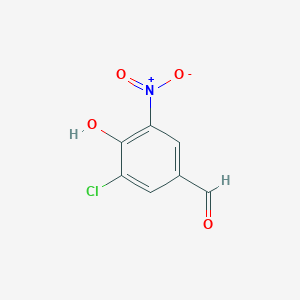

![(R)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B3333435.png)
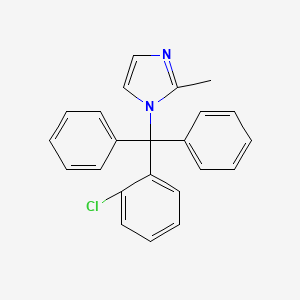
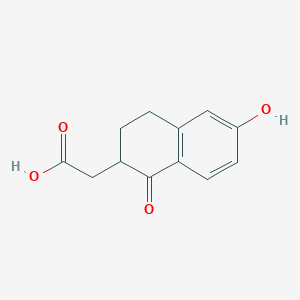
![Ethyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3333463.png)
